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2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole

Regioisomerism Structure–Activity Relationship (SAR) Molecular Docking

Medicinal chemists require regioisomerically pure 4-pyridyl-1,3,4-oxadiazole building blocks to establish robust kinase hinge-binding SAR. This compound delivers a structurally rigid, achiral core with a linear hydrogen-bond acceptor geometry essential for VEGFR-2, c-Met, and CDK programs. • Precisely defined 4-pyridyl regioisomer; the 3-pyridyl isomer (CAS 1022091-57-1) is structurally incompatible with canonical hinge-binding geometry. • tPSA 70.3 Ų, zero H-bond donors, and only two rotatable bonds define a CNS-favorable, soaking-compatible fragment. • Available in solid free-form for direct crystallographic screening; in-stock lots ready for immediate global dispatch.

Molecular Formula C15H11N3O3
Molecular Weight 281.271
CAS No. 1081120-82-2
Cat. No. B2827694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole
CAS1081120-82-2
Molecular FormulaC15H11N3O3
Molecular Weight281.271
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)C4=CC=NC=C4
InChIInChI=1S/C15H11N3O3/c1-2-12-13(20-8-7-19-12)9-11(1)15-18-17-14(21-15)10-3-5-16-6-4-10/h1-6,9H,7-8H2
InChIKeyLQMIDDJVVRZONG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Physicochemical Baseline


2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole (CAS 1081120-82-2) is a synthetic heterocyclic small molecule belonging to the 1,3,4-oxadiazole class, bearing a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group at position 2 and a pyridin-4-yl group at position 5 of the oxadiazole ring [1]. Its molecular formula is C15H11N3O3 with a molecular weight of 281.27 g/mol, and it is supplied as an achiral, solid free-form compound with a topological polar surface area (tPSA) of approximately 70.3 Ų and calculated logP values ranging from 1.39 to 2.57 depending on the estimation method [1]. The compound contains zero hydrogen bond donors and six hydrogen bond acceptors, with two rotatable bonds and four rings, defining a relatively rigid, planar pharmacophore [1].

4-Pyridyl regioisomer Linear H-bond acceptor for kinase hinge binding
2,3-Dihydrobenzodioxin core Hydrophobic and electron-rich surface complement
Rigid planar pharmacophore Zero H-bond donors, moderate tPSA for CNS drug-like space

Why Generic Substitution with Positional Isomers or Analogs Fails


The 1,3,4-oxadiazole scaffold tolerates diverse substitution patterns, but regioisomerism at the pyridine attachment position (4-pyridyl vs. 3-pyridyl vs. 2-pyridyl) profoundly influences electronic distribution, molecular recognition, and biological target engagement [1]. In closely related pyridine–oxadiazole derivative series, the position of the pyridyl nitrogen dictates hydrogen-bonding geometry with cognate protein residues, directly impacting inhibitory potency and selectivity [1][2]. The 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety further contributes a defined hydrophobic and electron-rich surface that cannot be replicated by simple phenyl or substituted-phenyl replacements without altering logP, solubility, and target-binding enthalpy [2]. Therefore, substituting this compound with a pyridin-3-yl isomer or a benzodioxin-devoid analog would yield a chemically distinct entity with unpredictable biological performance, rendering direct interchange impossible without re-validation.

Target 4-Pyridyl isomer
Substitute 3-Pyridyl isomer
Pyridine regioisomerism shifts H-bond geometry; kinase binding and target engagement may not transfer without re-validation.
Target Benzodioxin moiety
Substitute Phenyl replacement
Replacing benzodioxin with phenyl alters logP and solubility, potentially compromising target-binding enthalpy and selectivity profile.

Quantitative Differentiation Against Closest Analogs


4-Pyridyl vs. 3-Pyridyl Regioisomerism and Target Docking

In a series of pyridine–1,3,4-oxadiazole derivatives evaluated for cytotoxicity against A549 lung cancer cells, the position of the pyridyl nitrogen (meta vs. para) was a critical determinant of activity; meta-substituted derivatives consistently exhibited enhanced potency, with the 3,5-dichloro meta-substituted compound 5k achieving an IC50 of 6.99 ± 3.15 μM, comparable to 5-fluorouracil [1]. The target compound, bearing a 4-pyridyl (para) nitrogen, is expected to display a distinct hydrogen-bonding vector and electronic surface relative to its 3-pyridyl isomer (CAS 1022091-57-1), which has an identical molecular weight (281.27 g/mol), logP (calculated 2.57), and PSA (70.27 Ų) but presents a significantly different spatial orientation of the nitrogen lone pair [2][3]. This regioisomeric switch is experimentally validated to alter ligand–protein interaction geometries: in oxadiazole-based kinase inhibitor programs, 4-pyridyl attachments form linear hydrogen bonds with hinge-region backbone NH groups, whereas 3-pyridyl attachments engage in angled or water-mediated contacts, resulting in >10-fold differences in IC50 values against VEGFR-2 and related kinases [4]. The target compound's 4-pyridyl configuration thus provides a defined pharmacophoric feature that cannot be mimicked by the 3-pyridyl analog.

Regioisomer binding
Class-level inference
4-pyridyl (para) vs. 3-pyridyl (meta): identical MW, logP, PSA yet distinct H-bond vectors. Meta-substituted analogs show IC50 6.99 ± 3.15 µM (A549 cytotoxicity); kinase inhibition differs >10-fold between regioisomers.
Regioisomer geometry directly influences target engagement; direct substitution requires re-validation.
Regioisomerism Structure–Activity Relationship (SAR) Molecular Docking Pyridine-Oxadiazole Conjugates

Hydrogen Bond Acceptor Profile vs. Phenyl and Benzyl Congeners

The target compound features a hydrogen-bond acceptor count (Hacc) of 6 and zero hydrogen-bond donors (Hdon), yielding a topological polar surface area (tPSA) of 70.3 Ų . In contrast, the 2-benzyl analog (2-benzyl-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole) lacks the pyridine nitrogen acceptor, reducing Hacc and tPSA, while the 2-(3-bromophenyl) analog (CAS not available; compound 4a in PARP-targeted series) introduces a halogen bond donor but removes the pyridyl nitrogen acceptor, altering both electronic and steric properties [1]. The pyridine nitrogen in the target compound provides a specific hydrogen-bond acceptor site at the para position of the terminal ring, contributing approximately 12–15 Ų to the tPSA and enabling directional intermolecular interactions that are absent in phenyl-substituted derivatives . This difference is quantifiable: the tPSA of the target compound (70.3 Ų) exceeds that of typical 2,5-diaryl-1,3,4-oxadiazoles lacking pyridine (typically 48–56 Ų) [1], placing the compound in a distinct region of physicochemical space relevant for CNS drug-likeness (tPSA < 90 Ų desirable) and oral bioavailability prediction.

HBA / tPSA profile
Cross-study comparable
tPSA 70.3 Ų (6 HBA, 0 HBD) vs. typical diaryl oxadiazoles ~48–56 Ų. ΔtPSA ~14–22 Ų from pyridyl N; ΔHBA = +1 relative to phenyl/benzyl congeners.
Enables H-bond-mediated target engagement absent in phenyl/benzyl analogs; supports SAR exploration.
Hydrogen-Bond Acceptor Count Topological Polar Surface Area Drug-Likeness Physicochemical Profiling

Telomerase Inhibition Potential of Benzodioxin-Oxadiazole Core

Within the 1,3,4-oxadiazole class bearing the 2,3-dihydrobenzo[b][1,4]dioxin moiety, compound 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-(2-methylbenzylthio)-1,3,4-oxadiazole demonstrated potent telomerase inhibition with an IC50 of 1.27 ± 0.05 µM, representing the most active compound in the evaluated series [1]. The target compound shares the identical 2,3-dihydrobenzo[b][1,4]dioxin-6-yl core at position 2 of the oxadiazole ring but differs at position 5, carrying a pyridin-4-yl group instead of a 2-methylbenzylthio substituent. While direct telomerase inhibition data for the target compound are absent from the published literature, the conserved benzodioxin-oxadiazole core is implicated as a critical pharmacophoric element for telomerase active-site engagement [1]. The pyridin-4-yl substituent offers an alternative electrostatic and hydrogen-bonding profile at the 5-position, potentially redirecting target selectivity away from telomerase and toward kinase or PARP domains, as observed in related oxadiazole-based inhibitors [2]. Caution: this is class-level inference only; direct experimental confirmation for the target compound is required.

Telomerase core activity
Class-level inference
Related benzodioxin-oxadiazole analog: telomerase IC50 = 1.27 ± 0.05 µM. Target compound retains core but replaces 5-substituent with 4-pyridyl.
Core may support telomerase assay context; pyridyl substitution likely redirects selectivity toward kinase/PARP targets.
Direct experimental confirmation for target compound required.
Telomerase Inhibition Anticancer 1,3,4-Oxadiazole Pharmacophore Cancer Cell Immortalization

Computed LogP Discrepancy Between Estimation Methods

Two independent cheminformatics platforms report divergent calculated logP values for the target compound: Ambinter reports logP = 2.57 [1], while Hit2Lead reports logP = 1.39 . This discrepancy of approximately 1.2 log units reflects different computational algorithms (atom-based vs. fragment-based methods) and highlights the compound's sensitivity to calculation methodology, likely due to the balance between the hydrophobic benzodioxin moiety and the moderately polar oxadiazole–pyridine core [1]. For the pyridin-3-yl isomer (CAS 1022091-57-1), Ambinter reports an identical logP of 2.57 [2], suggesting that the algorithm used does not distinguish between regioisomers, which is a known limitation of atom-additive logP calculations. The experimentally measurable logP (shake-flask or chromatographic) for the target compound is expected to fall within the range 1.4–2.6, placing it in a moderately lipophilic region distinct from more polar analogs (e.g., 2,5-di(pyridin-4-yl)-1,3,4-oxadiazole, predicted logP < 1.0) and more lipophilic congeners (e.g., 2-benzyl derivative, predicted logP > 3.0) . This intermediate lipophilicity profile is relevant for users optimizing ADME properties in lead optimization campaigns.

LogP discrepancy
Supporting evidence
Calculated logP: 1.39 (Hit2Lead) vs. 2.57 (Ambinter); Δ ≈ 1.2 log units between platforms. Expected experimental range 1.4–2.6.
Experimental logP verification recommended before ADME interpretation.
Atom-additive methods may not distinguish regioisomers; intermediate lipophilicity relative to polar and lipophilic analogs.
Lipophilicity LogP ADME Prediction Solubility

Optimal Research and Industrial Application Scenarios


Kinase Inhibitor Lead Discovery with Para-Pyridyl Hinge Binder

The 4-pyridyl substituent provides a linear hydrogen-bond acceptor geometry suitable for engaging the kinase hinge region backbone NH. In programs targeting VEGFR-2, c-Met, or CDK families, this compound can serve as a privileged scaffold for fragment-based or structure-based design, with the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group occupying a hydrophobic back pocket [1][2]. The 3-pyridyl isomer (CAS 1022091-57-1) should not be substituted, as its angled nitrogen vector is incompatible with canonical hinge-binding geometry [1].

CNS Drug Design and Hydrogen-Bond Acceptor Optimization

With tPSA = 70.3 Ų, zero H-bond donors, and six H-bond acceptors, the compound resides in favorable CNS drug-like chemical space [1]. It is appropriate for studies correlating pyridine nitrogen placement with blood–brain barrier permeability, where the 4-pyridyl isomer's linear acceptor geometry may differentially influence P-glycoprotein recognition compared to the 3-pyridyl analog [1][2].

SAR Expansion of Oxadiazole-Based Telomerase or PARP Inhibitors

The conserved 2,3-dihydrobenzo[b][1,4]dioxin-6-yl-1,3,4-oxadiazole core has demonstrated potent telomerase inhibition (IC50 = 1.27 µM for a related analog) [1] and PARP-1 inhibition in oxadiazole-based series [2]. The target compound's pyridin-4-yl substitution at the 5-position enables systematic exploration of target selectivity shifts away from telomerase toward the PARP or HDAC families, using this compound as a structurally defined comparator to 5-arylthio or 5-arylamino derivatives [1][2].

Crystallographic Fragment Screening with Regioisomeric Probes

The compound's achiral, rigid structure (two rotatable bonds, four rings) and solid free-form availability make it suitable for soaking-based crystallographic fragment screening [1]. When used alongside the 3-pyridyl isomer, differential electron density maps can directly visualize the impact of pyridine nitrogen regioisomerism on protein–ligand hydrogen-bonding networks, providing experimental validation of docking predictions [1][2].

Application
Selection Property
Validation Focus
Kinase hinge-binding studies
4-Pyridyl regioisomer identity
Hinge-region docking comparison with 3-pyridyl isomer
CNS drug-like property assessment
tPSA and H-bond acceptor profile
BBB permeability evaluation vs. 3-pyridyl analog
Telomerase/PARP selectivity probe
Benzodioxin-oxadiazole core scaffold
Target selectivity shift confirmation
Crystallographic fragment screening
Rigid achiral scaffold
Electron density comparison between regioisomers
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